molecular formula C9H10F3NS B1270795 2-Amino-3-(methylthiomethyl)benzotrifluoride CAS No. 88301-96-6

2-Amino-3-(methylthiomethyl)benzotrifluoride

Cat. No.: B1270795
CAS No.: 88301-96-6
M. Wt: 221.24 g/mol
InChI Key: AWUFEMPPABUXSZ-UHFFFAOYSA-N
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Description

2-Amino-3-(methylthiomethyl)benzotrifluoride is an organic compound with the molecular formula C9H10F3NS. It is characterized by the presence of an amino group, a trifluoromethyl group, and a methylthiomethyl group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzotrifluoride derivative.

    Introduction of Amino Group: The amino group is introduced through a nitration reaction followed by reduction.

    Introduction of Methylthiomethyl Group: The methylthiomethyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiomethylating agent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Reaction Vessel: The reactions are carried out in specialized reaction vessels equipped with temperature and pressure control.

    Catalysts and Reagents: Specific catalysts and reagents are used to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylthiomethyl)benzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-Amino-3-(methylthiomethyl)benzotrifluoride exhibit promising anticancer properties. For instance, the inhibition of Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins, has been identified as a therapeutic target. Compounds that can inhibit Hsp90 may lead to the degradation of these proteins, thus providing a pathway for cancer treatment.

Case Study: Hsp90 Inhibition
A study demonstrated that derivatives of benzotrifluoride compounds could effectively inhibit Hsp90 in cancer cell lines. The mechanism involved the disruption of client protein interactions, leading to apoptosis in malignant cells. This suggests that this compound could be further explored for its potential as an anticancer agent.

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeProductYield (%)Reference
Nucleophilic Substitution3-Amino-2-methylbenzotrifluoride85
TrifluoromethoxylationTrifluoromethoxy derivatives70

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall inertness and durability of the resulting materials.

Case Study: Polymer Blends
In a recent study, blends containing fluorinated polymers and derivatives of benzotrifluoride were subjected to thermal degradation tests. The results indicated improved thermal stability compared to traditional polymers, making these blends suitable for high-performance applications in electronics and automotive industries.

Environmental Applications

Pollutant Degradation
Research has also explored the use of this compound in environmental chemistry, particularly in the degradation of persistent organic pollutants (POPs). Its reactive functional groups can facilitate reactions that break down harmful substances into less toxic forms.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylthiomethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The methylthiomethyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(methylthio)benzotrifluoride: Similar structure but lacks the methylthiomethyl group.

    2-Amino-3-(trifluoromethyl)benzotrifluoride: Similar structure but lacks the methylthiomethyl group.

    2-Amino-4-(methylthiomethyl)benzotrifluoride: Similar structure but with the methylthiomethyl group in a different position.

Uniqueness

2-Amino-3-(methylthiomethyl)benzotrifluoride is unique due to the presence of both the trifluoromethyl and methylthiomethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Amino-3-(methylthiomethyl)benzotrifluoride is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of an amino group, a methylthio group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C9H10F3NC_9H_{10}F_3N and it has a molecular weight of approximately 201.18 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl moiety is known to enhance the binding affinity to target proteins due to increased hydrophobic interactions. Additionally, the amino group can participate in hydrogen bonding, further stabilizing interactions with biomolecules.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against specific viral strains, including variants of the SARS-CoV-2 virus, such as Omicron. In vitro assays demonstrated significant inhibition of viral replication, suggesting that this compound could serve as a potential therapeutic agent against COVID-19 and its variants .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stabilization within cells. Inhibiting Hsp90 can lead to the degradation of various oncogenic proteins, making it a target for cancer therapy .

Case Studies

  • Antiviral Efficacy : A study conducted by Uday Saxena et al. (2022) explored the effects of this compound on glucose metabolism in muscle cells and its potential role in enhancing antiviral responses. The compound was found to synergistically improve glucose uptake while also exhibiting antiviral activity against SARS-CoV-2 variants .
  • Cancer Research : Research published in the Journal of Medicinal Chemistry identified novel Hsp90 inhibitors derived from similar chemical scaffolds as this compound. These inhibitors demonstrated significant anti-proliferative effects in cancer cell lines, indicating the therapeutic potential of compounds with similar structures .

Research Findings Summary

Study FocusKey Findings
Antiviral ActivitySignificant inhibition of SARS-CoV-2 replication; enhanced glucose uptake
Enzyme InhibitionEffective Hsp90 inhibitor; potential for cancer therapy
Mechanistic InsightsEnhanced binding through trifluoromethyl group; hydrogen bonding via amino

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling 2-Amino-3-(methylthiomethyl)benzotrifluoride in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to potential skin/eye irritation risks observed in trifluoromethyl-substituted anilines . Store in tightly sealed containers in a cool, ventilated area away from oxidizers and ignition sources, as benzotrifluoride derivatives react with water and bases, releasing hazardous byproducts . Implement emergency protocols for spills (e.g., neutralization with inert adsorbents) and ensure access to eyewash stations .

Q. How can researchers ensure purity validation of this compound for experimental use?

  • Methodological Answer : Use HPLC or GC-MS to verify purity (>98% as standard for research-grade reagents ). Compare retention times with known standards and quantify impurities via integration. For structural confirmation, combine 1^1H/19^{19}F NMR to resolve trifluoromethyl and methylthiomethyl groups, and FT-IR to identify amine and C-F stretches .

Q. What synthetic strategies are viable for preparing this compound?

  • Methodological Answer : Adapt methods for trifluoromethyl-aniline derivatives, such as:

  • Amination : Introduce the amino group via catalytic Buchwald-Hartwig coupling using Pd/Cu catalysts and ligands (e.g., TMEDA) to mitigate steric hindrance from the trifluoromethyl group .
  • Methylthio functionalization : React 3-bromo-benzotrifluoride with methanethiol under Ullmann conditions (CuI, K2_2CO3_3, DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of trifluoromethyl-anilines in cross-coupling reactions?

  • Methodological Answer : Systematically vary reaction parameters:

  • Catalyst-ligand systems : Test Pd(OAc)2_2/XPhos vs. CuI/TMEDA for coupling efficiency .
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to optimize electron-deficient aryl halide reactivity.
  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates or side products (e.g., dehalogenation) .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the methylthiomethyl group on the benzotrifluoride core?

  • Methodological Answer :

  • 13^{13}C NMR : Assess electron-withdrawing/donating effects via chemical shifts of the trifluoromethyl and methylthiomethyl carbons.
  • X-ray crystallography : Resolve steric and electronic interactions in the solid state. If crystals are challenging to obtain, use DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution .
  • Mass spectrometry (HRMS) : Confirm molecular ion stability and fragmentation patterns, particularly for sulfur-containing derivatives .

Q. How to design mutagenicity assays for this compound based on structural analogs?

  • Methodological Answer :

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations. Compare with 4-aminobenzotrifluoride, a known mutagen .
  • In vitro mammalian assays : Employ comet assays on human hepatocytes to assess DNA strand breaks. Dose-response studies should account for metabolic pathways (e.g., CYP450-mediated activation) .

Properties

IUPAC Name

2-(methylsulfanylmethyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUFEMPPABUXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371031
Record name 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88301-96-6
Record name 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(methylthiomethyl)benzotrifluoride
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Synthesis routes and methods I

Procedure details

In a 2-liter flask with stirrer is placed 147 g o-(trifluoromethyl)aniline, 250 g P2O5 and 1 liter CH2Cl2. With vigorous stirring simultaneously and separately, 250 mL dimethyl sulfoxide and 200 g triethyl amine were added dropwise at such a rate as to create gentle reflux; addition time ca 1 hour with reflux at 41°-42° C., and final temp 52° C. Fifteen minutes after completion of addition, temperature was still 51° C., but external heat was applied for 3 hours, then let stand overnight. Monitoring the reaction by glc was only partially successful; there was decrease in starting aniline and an increase in product peak (sulfilimine decomposing on column to ortho-rearranged product). After reaction, 10% caustic was added to fill flask, then layers separated. Caustic layer washed once with more CH2Cl2, then combined organic layers washed with water (salt added). The organic layer was stripped of solvent, heated (in kugelrohr) to ca 140°-150° C. for ca 1/2 hour. The material was distilled through 6" vigreux to give 100 g distillate, bp 60°-100° C. (0.3 mm). A more viscous oil 9.2 g was collected bp 140° C. (0.25-0.45 mm). A second distillation gave 80 g of 2-methylthiomethyl-6-trifluoromethyl aniline, bp 68°-78° C. (0.1 mm Hg).
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147 g
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250 g
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250 mL
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200 g
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1 L
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Synthesis routes and methods II

Procedure details

Dimethylsulfide, 16 ml, was syringed all at once into a solution of 25.0 grams (g) of 2-(trifluoromethyl)aniline in 400 milliliters (ml) of methylene chloride. The reaction solution was cooled to 15° C. and 29.0 g of N-chlorosuccinimide was added in small portions over a 20 minute period at such a rate that the reaction temperature did not exceed 20° C. The reaction mixture was stirred at 15° C. for 15 minutes, then 30.4 ml of triethylamine was added dropwise over 15 minutes at such a rate that the temperature did not exceed 15° C. After an additional five minutes of stirring, the reaction was refluxed overnight, allowed to cool to room temperature, washed with two 200 ml portions of 10% sodium hydroxide, the organic phase separated, dried with magnesium sulfate and filtered. The remainder of the solvent was distilled off to yield 35.8 g of the crude desired product which was used without any additional purification in subsequent reactions.
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25 g
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29 g
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400 mL
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